2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is a fluorinated organic compound with the molecular formula C5H2F9O2. This compound is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol . Factors such as temperature, pH, and the presence of other molecules can affect its behavior. More research is needed to understand how these environmental factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentane-1,1-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nonafluoropentanone or nonafluoropentanoic acid.
Reduction: Formation of partially fluorinated pentane derivatives.
Substitution: Formation of amino or thiol-substituted nonafluoropentane derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique properties.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Comparison: 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is unique due to its high fluorine content, which imparts greater stability and reactivity compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXLDZUHBWJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895248 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-30-6 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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